Home > Products > Screening Compounds P90816 > 7-Benzyl-8-bromo-3-methylxanthine
7-Benzyl-8-bromo-3-methylxanthine - 93703-26-5

7-Benzyl-8-bromo-3-methylxanthine

Catalog Number: EVT-365735
CAS Number: 93703-26-5
Molecular Formula: C13H11BrN4O2
Molecular Weight: 335.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-Benzyl-8-bromo-3-methylxanthine is a chemical compound . It is not intended for human or veterinary use but for research purposes. The molecular formula is C13H11BrN4O2 and the molecular weight is 335.16 g/mol.

Synthesis Analysis

The synthesis of 7-Benzyl-8-bromo-3-methylxanthine involves the reaction of 8-bromo-7-m-bromobenzyl-3-methylxanthine with primary and secondary aliphatic amines . This reaction was carried out in a steel autoclave in methanol at 170 °C . Despite the excess of the primary or secondary amine, only the Bromine atom in position 8 of the xanthine molecule was replaced with the formation corresponding 8-amino-7-m-bromobenzyl-3-methylxanthines .

Physical And Chemical Properties Analysis

7-Benzyl-8-bromo-3-methylxanthine is a white to yellow solid . The compound is stable under normal conditions, but it should be stored under inert gas to avoid any potential degradation .

8-Amino-7-m-bromobenzyl-3-methylxanthines

Compound Description: This group of compounds represents a series of derivatives derived from 7-benzyl-8-bromo-3-methylxanthine. They are synthesized by reacting 7-benzyl-8-bromo-3-methylxanthine with primary and secondary aliphatic amines. These derivatives are generally white crystalline solids with high melting points, attributed to the formation of associates through hydrogen bonding [].

Relevance: This group of compounds is directly synthesized from 7-benzyl-8-bromo-3-methylxanthine, highlighting their close structural relationship. The primary structural difference lies in replacing the bromine atom at the 8-position of the xanthine core with various amino groups [].

8-Bromo-3-methylxanthine

Compound Description: This compound serves as a crucial starting material in various synthetic pathways, including those leading to derivatives of 7-benzyl-8-bromo-3-methylxanthine. Its reactivity stems from the presence of bromine at the 8-position, allowing for nucleophilic substitution reactions with various amines [].

Relevance: This compound is a key precursor in synthesizing 7-benzyl-8-bromo-3-methylxanthine. The two compounds share a core xanthine structure with a bromine substituent at the 8-position, further emphasizing their structural similarity [].

3-Methylxanthine

Compound Description: This compound belongs to the xanthine class, known for its diverse pharmacological activities, including diuretic, anti-inflammatory, and antioxidant properties [].

Relevance: Both 3-methylxanthine and 7-benzyl-8-bromo-3-methylxanthine belong to the xanthine class of compounds, sharing the core heterocyclic structure. The presence of the 3-methyl substituent in both compounds further underscores their structural similarity [].

1-Benzyl-5-bromoindolin-2-ones

Compound Description: This family of compounds incorporates a hydrazone linker to connect a 1-benzyl-5-bromoindolin-2-one scaffold with either a 4-arylthiazole or a 4-methyl-5-(aryldiazenyl)thiazole moiety []. Certain derivatives, like compounds 7c and 7d, exhibit promising anticancer activity, particularly against breast cancer cells (MCF-7) []. Notably, these compounds also display inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a crucial target in angiogenesis and tumor growth [].

Relevance: While not directly derived from 7-benzyl-8-bromo-3-methylxanthine, the 1-benzyl-5-bromoindolin-2-ones share a significant structural feature: a benzyl group attached to a heterocyclic core containing a bromine atom. This shared structural motif highlights a potential overlap in their chemical properties and biological activities [].

Source and Classification

The primary source for the synthesis of 7-benzyl-8-bromo-3-methylxanthine is 3-methylxanthine, which serves as a foundational structure for further modifications. The compound is classified as a brominated xanthine derivative, characterized by the presence of a bromine atom at the 8-position and a benzyl group at the 7-position of the xanthine ring. This modification enhances its biological activity and selectivity towards various receptors.

Synthesis Analysis

Methods of Synthesis

The synthesis of 7-benzyl-8-bromo-3-methylxanthine typically involves several key steps:

  1. Bromination: The initial step involves the bromination of 3-methylxanthine using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. This reaction selectively introduces a bromine atom at the 8-position of the xanthine ring under controlled temperature conditions to prevent overbromination .
  2. Benzylation: Following bromination, the introduction of the benzyl group can be achieved through alkylation reactions. The brominated intermediate reacts with benzyl chloride in the presence of a base (e.g., sodium hydroxide) to yield 7-benzyl-8-bromo-3-methylxanthine .
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to isolate high-purity 7-benzyl-8-bromo-3-methylxanthine.

Technical Parameters

The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Typically, reactions are performed at temperatures ranging from room temperature to reflux conditions, depending on the reactivity of the starting materials.

Molecular Structure Analysis

Structural Characteristics

The molecular structure of 7-benzyl-8-bromo-3-methylxanthine can be represented by its chemical formula C13H12BrN5O2C_{13}H_{12}BrN_5O_2. Key structural features include:

  • Xanthine Core: The compound retains the xanthine backbone, which consists of two fused aromatic rings containing nitrogen atoms.
  • Bromination: The presence of a bromine atom at position 8 introduces significant electronic effects that can influence reactivity and binding interactions.
  • Benzyl Substitution: The benzyl group at position 7 enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Spectroscopic Data

Structural confirmation is often achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, NMR spectra can provide detailed information about hydrogen environments in the molecule, confirming substitution patterns .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-8-bromo-3-methylxanthine can undergo various chemical reactions:

Reaction Conditions

Common reagents for nucleophilic substitution include ammonia or primary amines in solvents like ethanol or water. Reaction conditions may vary based on the desired product and nucleophile used.

Mechanism of Action

Interaction with Biological Targets

The mechanism of action for 7-benzyl-8-bromo-3-methylxanthine primarily involves its interaction with purinergic receptors and enzymes involved in purine metabolism. The structural modifications at positions 7 and 8 enhance binding affinity to specific receptors compared to unmodified xanthines.

  1. Receptor Modulation: By interacting with adenosine receptors (A1, A2A), this compound may influence various signaling pathways related to neurotransmission and cardiovascular function.
  2. Inhibition Effects: Some studies suggest that xanthine derivatives can inhibit phosphodiesterases, leading to increased levels of cyclic AMP (cAMP), which plays a crucial role in cellular signaling processes .
Physical and Chemical Properties Analysis

Properties Overview

The physical and chemical properties of 7-benzyl-8-bromo-3-methylxanthine include:

  • Melting Point: Specific melting point data should be determined experimentally but is typically assessed using methods like differential scanning calorimetry (DSC).
  • Solubility: Solubility characteristics in various solvents (e.g., water, ethanol) are critical for understanding its bioavailability and formulation potential.
  • Stability: Stability studies under different pH conditions help determine suitable storage conditions and shelf-life.
Applications

Scientific Applications

7-Benzyl-8-bromo-3-methylxanthine has several potential applications in pharmaceutical research:

  1. Drug Development: Its structural features make it a candidate for developing drugs targeting central nervous system disorders or cardiovascular diseases.
  2. Biochemical Research: As a tool compound, it can be used to study purinergic signaling pathways and enzyme kinetics related to xanthines.
  3. Therapeutic Agents: Given its bioactive properties, it may lead to new therapeutic agents with improved efficacy and specificity compared to existing drugs.
Introduction to 7-Benzyl-8-bromo-3-methylxanthine

Chemical Nomenclature and Structural Characterization

7-Benzyl-8-bromo-3-methylxanthine (CAS Registry Number: 93703-26-5) is a synthetically modified xanthine derivative with systematic IUPAC name 8-Bromo-3,7-dihydro-3-methyl-7-(phenylmethyl)-1H-purine-2,6-dione. Its molecular formula is C₁₃H₁₁BrN₄O₂, corresponding to a molecular weight of 335.16 g/mol. Structurally, it features a xanthine core (a purine dione system) with three key substituents: a methyl group at position N-3, a benzyl group at position N-7, and a bromine atom at position C-8. This arrangement creates a planar heterocyclic system with distinct electronic properties influenced by the electron-withdrawing bromine and the aromatic benzyl group [4] [9].

Table 1: Key Physicochemical Properties of 7-Benzyl-8-bromo-3-methylxanthine

PropertyValue/Descriptor
Molecular FormulaC₁₃H₁₁BrN₄O₂
Molecular Weight335.16 g/mol
CAS Registry Number93703-26-5
Canonical SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2 (benzyl methylene and N-CH₃)
Topological Polar Surface Area (PSA)72.9 Ų
LogP (Partition Coefficient)1.65 (indicating moderate lipophilicity)
Exact Mass334.00654

Nuclear Magnetic Resonance (NMR) spectroscopy confirms its structure: The benzyl group's methylene protons typically resonate as a singlet near δ 5.0-5.5 ppm in DMSO-d₆, while the N-3 methyl protons appear as a singlet near δ 3.3-3.5 ppm. Aromatic protons from the benzyl substituent show characteristic signals between δ 7.2-7.4 ppm. The absence of a proton signal at C-8 (due to bromine substitution) is a critical diagnostic feature [3] [7] [9]. The carbonyl groups contribute to the compound's planarity and ability to form hydrogen bonds, influencing its reactivity and potential for crystal formation. X-ray crystallography, while not explicitly detailed in the sources, would be expected to show intermolecular hydrogen bonding involving the N1-H and the C6 carbonyl oxygen, contributing to its crystalline nature and relatively high melting point (often exceeding 250°C, though specific values vary by exact polymorph) [4] [7].

Historical Development and Discovery

The synthesis of 7-benzyl-8-bromo-3-methylxanthine emerged from systematic research on xanthine derivatives at academic institutions like Zaporizhzhia State Medical University (Ukraine) during the late 20th and early 21st centuries. While the exact first report date is obscured in the available literature, its CAS number (93703-26-5) suggests initial synthesis likely occurred in the 1980s. It was developed as a strategic synthon (building block) rather than a final drug candidate, specifically designed to overcome limitations in direct functionalization of the xanthine core [3] [4] [9].

The primary synthetic route involves the alkylation of 8-bromo-3-methylxanthine (itself obtained via bromination of 3-methylxanthine using sodium acetate and bromine in acetic acid) with α-methylbenzyl chloride or benzyl bromide/halides. This reaction is typically conducted under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or methoxyethanol, often in the presence of a mild base such as potassium carbonate or N-ethyl-N,N-diisopropylamine to deprotonate N-7 and facilitate nucleophilic substitution. The process leverages the enhanced nucleophilicity of N-7 in the 8-bromoxanthine precursor compared to unsubstituted xanthines [3] [7] [9].

Table 2: Key Synthetic Methodologies for 7-Benzyl-8-bromo-3-methylxanthine and Derivatives

Reaction TypeConditionsProducts/ApplicationsReference Source
Core SynthesisReflux 8-bromo-3-methylxanthine + α-methylbenzylchloride in solvent7-(α-methylbenzyl)-8-bromo-3-methylxanthine [3] [9]
Nucleophilic Substitution (C-8)React with amines in autoclave (MeOH, 170°C)8-amino-7-(m-bromobenzyl)-3-methylxanthines [7]
Hydrazino Derivative FormationReact with excess hydrazine hydrate (aq. dioxane)8-hydrazino-7-benzyl-3-methylxanthine [3] [8] [9]
Heterocycle AnnulationReact 8-hydrazino derivative with acetylacetone or acetoacetic esterPyrazolo- or pyranopyrazolo-annelated xanthines [8]

Significant contributions to its development and utilization were made by research groups led by Ivanchenko D.G. and Romanenko M.I.. Their work focused on optimizing synthesis protocols and demonstrating its versatility as a precursor. A major advancement was establishing the selective reactivity of the C-8 bromine atom towards various nucleophiles (amines, hydrazines) while the N-7 benzyl group remained stable under these conditions. This selectivity unlocked efficient routes to diverse 8-substituted xanthine libraries, crucial for structure-activity relationship (SAR) studies in drug discovery [3] [7] [8]. The historical development underscores a shift in xanthine chemistry from simple natural product derivatives (like caffeine or theophylline) towards complex, synthetically tailored molecules designed for specific biological targeting.

Significance in Medicinal Chemistry and Drug Design

7-Benzyl-8-bromo-3-methylxanthine holds significant strategic value in medicinal chemistry primarily as a versatile synthetic intermediate for generating structurally diverse xanthine derivatives with targeted biological activities. Its core significance stems from two key features: 1) The N-7 benzyl group enhances lipophilicity and can influence binding to hydrophobic pockets in target proteins, and 2) The C-8 bromine atom serves as an excellent leaving group, enabling facile nucleophilic displacement reactions with a wide array of nitrogen, oxygen, sulfur, and carbon nucleophiles [3] [4] [7]. This allows for the efficient introduction of complex substituents crucial for modulating pharmacological profiles.

Table 3: Key Applications of 7-Benzyl-8-bromo-3-methylxanthine in Drug Discovery

Role in Drug DesignSpecific Application/OutcomeTherapeutic Area Relevance
Linagliptin IntermediateKey precursor for multi-step synthesis of this DPP-4 inhibitorType 2 Diabetes Mellitus
Adenosine Receptor ModulatorsSynthesis of 8-amino/8-hydrazino derivatives via nucleophilic displacementCNS disorders, inflammation, cancer
Kinase Inhibitor ScaffoldProvides core structure for modifying interactions with ATP-binding sitesOncology (e.g., Akt/PKB inhibition)
Heterocyclic Annulation PrecursorFormation of pyrazolo-/pyranopyrazolo-xanthines via reaction with β-dicarbonylsExploration of diverse bioactivities

The compound's role as a precursor for Linagliptin (a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used clinically for type 2 diabetes) exemplifies its practical impact. The bromine at C-8 allows for the introduction of specific amine functionalities required for DPP-4 inhibition potency and selectivity [4]. Furthermore, research groups have extensively utilized its reactivity to synthesize libraries of 8-aminoxanthines and 8-hydrazinoxanthines. These derivatives are screened for interactions with adenosine receptor subtypes (A₁, A₂A, A₂B, A₃), which are implicated in neurological disorders (e.g., Parkinson's disease), inflammation, cardiac function, and cancer [3] [6] [7]. The benzyl group at N-7 is a critical pharmacophore in many adenosine receptor ligands, contributing to receptor subtype selectivity and binding affinity [3] [6].

Properties

CAS Number

93703-26-5

Product Name

7-Benzyl-8-bromo-3-methylxanthine

IUPAC Name

7-benzyl-8-bromo-3-methylpurine-2,6-dione

Molecular Formula

C13H11BrN4O2

Molecular Weight

335.16 g/mol

InChI

InChI=1S/C13H11BrN4O2/c1-17-10-9(11(19)16-13(17)20)18(12(14)15-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19,20)

InChI Key

SFIWIEFIJQKWQZ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3

Solubility

42.7 [ug/mL]

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.